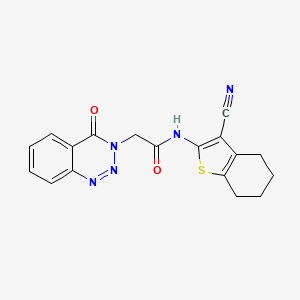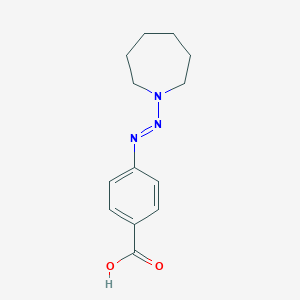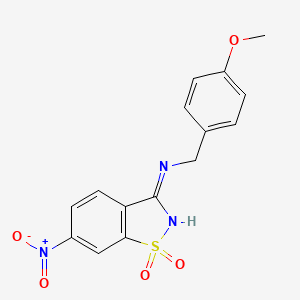![molecular formula C26H27ClN2O5 B12488528 5-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488528.png)
5-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a morpholinyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl group, followed by methoxylation and subsequent reactions to introduce the morpholinyl and benzoic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID include other benzoic acid derivatives and compounds with chlorophenyl or morpholinyl groups. Examples include:
- 4-Chlorobenzoic acid
- 3-Methoxybenzoic acid
- Morpholine derivatives
Propiedades
Fórmula molecular |
C26H27ClN2O5 |
|---|---|
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H27ClN2O5/c1-32-25-14-18(6-9-24(25)34-17-19-4-2-3-5-22(19)27)16-28-20-7-8-23(21(15-20)26(30)31)29-10-12-33-13-11-29/h2-9,14-15,28H,10-13,16-17H2,1H3,(H,30,31) |
Clave InChI |
JTQSIGUZCYKPAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-4-(piperidin-1-yl)aniline](/img/structure/B12488460.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,3-dichlorophenyl)-N~2~-ethylglycinamide](/img/structure/B12488474.png)

![4-({[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12488482.png)
![5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B12488488.png)

![1-(3-chloro-4-methylphenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488495.png)

![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
methanone](/img/structure/B12488517.png)

![2-[(6,8-Dichloroquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12488521.png)
![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12488523.png)
